2-Hydroxy-5-methoxy-4-methylbenzoic acid
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Overview
Description
2-Hydroxy-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, featuring hydroxyl, methoxy, and methyl substituents on the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4-methylphenol (p-cresol).
Methoxylation: The hydroxyl group of p-cresol is methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to form 4-methoxy-1-methylbenzene.
Hydroxylation: The methyl group is then hydroxylated using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group at the ortho position relative to the methoxy group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted benzoic acids.
Scientific Research Applications
2-Hydroxy-5-methoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydroxyl, methoxy, and carboxyl groups.
Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methyl group.
2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the methoxy group.
5-Methoxysalicylic acid: Similar structure but lacks the methyl group.
Uniqueness
2-Hydroxy-5-methoxy-4-methylbenzoic acid is unique due to the presence of all three functional groups (hydroxyl, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
PLOIMJHZIBEAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)O |
Origin of Product |
United States |
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